S-15535

Receptor binding affinity Selectivity profiling Off-target risk assessment

S-15535 (4-(benzodioxan-5-yl)-1-(indan-2-yl)piperazine) is a benzodioxopiperazine-class small-molecule 5-HT1A receptor ligand that exhibits a functionally bifurcated pharmacological profile: it behaves as a weak partial agonist (antagonist) at postsynaptic 5-HT1A receptors and as an agonist at presynaptic somatodendritic 5-HT1A autoreceptors. This dual pre-/postsynaptic action distinguishes S-15535 from prototypical 5-HT1A full agonists (e.g., 8-OH-DPAT, alnespirone) and from clinically used azapirone partial agonists (e.g., buspirone, tandospirone).

Molecular Formula C21H24N2O2
Molecular Weight 336.4 g/mol
CAS No. 146998-34-7
Cat. No. B1680371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-15535
CAS146998-34-7
Synonyms4-(benzodioxan-5-yl)-1-(indan-2-yl)piperazine
S 15535
S-15535
Molecular FormulaC21H24N2O2
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2CC3=CC=CC=C3C2)C4=C5C(=CC=C4)OCCO5
InChIInChI=1S/C21H24N2O2/c1-2-5-17-15-18(14-16(17)4-1)22-8-10-23(11-9-22)19-6-3-7-20-21(19)25-13-12-24-20/h1-7,18H,8-15H2
InChIKeyQJPPEMXOOWNICQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





S-15535 (CAS 146998-34-7) Procurement Guide: A Differentiated 5-HT1A Receptor Ligand for Psychiatric Research


S-15535 (4-(benzodioxan-5-yl)-1-(indan-2-yl)piperazine) is a benzodioxopiperazine-class small-molecule 5-HT1A receptor ligand that exhibits a functionally bifurcated pharmacological profile: it behaves as a weak partial agonist (antagonist) at postsynaptic 5-HT1A receptors and as an agonist at presynaptic somatodendritic 5-HT1A autoreceptors [1]. This dual pre-/postsynaptic action distinguishes S-15535 from prototypical 5-HT1A full agonists (e.g., 8-OH-DPAT, alnespirone) and from clinically used azapirone partial agonists (e.g., buspirone, tandospirone) [2]. The compound has been advanced to Phase II clinical evaluation for anxiety disorders and has demonstrated both anxiolytic-like and antidepressant-like activity across multiple preclinical rodent models, including the Vogel conflict test, social interaction paradigm, and learned helplessness procedure [3][4].

Why S-15535 Cannot Be Substituted by Generic 5-HT1A Agonists or Azapirones: The Pre-/Postsynaptic Functional Dichotomy


In-class 5-HT1A receptor ligands are pharmacologically heterogeneous and cannot be interchanged for S-15535 without fundamentally altering the experimental outcome. The critical differentiation lies in S-15535's unique functional selectivity vector: it acts as an agonist at presynaptic somatodendritic 5-HT1A autoreceptors (suppressing serotonergic neuronal firing and 5-HT release) while simultaneously functioning as a weak partial agonist/antagonist at postsynaptic 5-HT1A heteroceptors [1][2]. By contrast, alnespirone and 8-OH-DPAT are full agonists at both pre- and postsynaptic sites, inducing the characteristic 5-HT1A behavioral syndrome (flat-body posture, hypothermia) that S-15535 actively blocks [3]. Buspirone, though a partial agonist, does not achieve the same degree of postsynaptic antagonism, resulting in biphasic dose–response relationships in anxiety models and a narrower therapeutic window between anxiolytic and motor-disruptive doses [4]. These receptor-level functional differences propagate into divergent in vivo efficacy, side-effect liability, and neurochemical signatures, making S-15535 irreplaceable by any single currently available 5-HT1A ligand for studies requiring preferential autoreceptor activation with concomitant postsynaptic blockade.

S-15535 Quantitative Differentiation Evidence: Head-to-Head Pharmacological Data Against Closest Comparators


Receptor Binding Selectivity: >250-Fold Preferential Affinity for 5-HT1A Over Dopamine D2, D3, and α2A-Adrenergic Receptors

S-15535 displays high affinity at cloned human (h) 5-HT1A receptors with a Ki of 0.7 nM, and its affinity for hD2 (Ki = 400 nM), hD3 (Ki = 248 nM), and hα2A-adrenergic (Ki = 190 nM) receptors is >250-fold lower [1]. At rat native 5-HT1A binding sites, the Ki is 1.8 nM with approximately 100-fold selectivity over other 5-HT receptor subtypes (5-HT1B, 5-HT1C, 5-HT1D, 5-HT2, 5-HT3) and over dopamine D1/D2 and adrenergic α1/α2/β receptors [2]. In a direct comparative binding study, S-15535 (Ki = 0.79 nM) showed affinity comparable to 5-HT (Ki = 0.61 nM), 8-OH-DPAT (Ki = 0.58 nM), and WAY-100635 (Ki = 0.56 nM) at cloned h5-HT1A receptors expressed in CHO cells [3]. However, unlike 8-OH-DPAT which exhibits functional agonist activity at multiple 5-HT receptor subtypes, and unlike buspirone which displays significant D2 receptor occupancy at therapeutic doses, S-15535 maintains this high selectivity at both the binding and functional levels [4].

Receptor binding affinity Selectivity profiling Off-target risk assessment

Functional Pre-/Postsynaptic Dichotomy: Postsynaptic Antagonism Combined with Presynaptic Agonism — A Pharmacological Profile Not Shared by 8-OH-DPAT, Alnespirone, or Buspirone

At postsynaptic 5-HT1A receptors in vivo, S-15535 dose-dependently and completely blocked 8-OH-DPAT-induced flat-body posture and hypothermia (effective dose range 0.16–10 mg/kg s.c.), with no intrinsic agonist activity when administered alone [1]. At presynaptic somatodendritic 5-HT1A autoreceptors, S-15535 acted as a full agonist, inhibiting striatal 5-hydroxytryptophan accumulation (ED50 range 0.04–0.63 mg/kg s.c.) and abolishing dorsal raphe nucleus electrical activity (0.004–0.031 mg/kg i.v.) [1]. In functional [35S]GTPγS binding assays at cloned h5-HT1A receptors, S-15535 (100 nM) antagonized 5-HT-stimulated G-protein activation, reducing it to 30.1% of control values, while alone exhibiting only 34.7% maximal efficacy relative to 5-HT (EC50 = 5.8 nM), confirming weak partial agonist character at the receptor level [2]. By contrast, alnespirone and 8-OH-DPAT are full agonists at both pre- and postsynaptic sites; buspirone is a partial agonist with insufficient postsynaptic antagonism to block 8-OH-DPAT-induced hypothermia; and WAY-100635 is a silent antagonist at both sites, lacking presynaptic agonist activity [3][4].

Functional selectivity Pre-/postsynaptic pharmacology G-protein coupling

Anti-Aggressive Efficacy with Behavioral Specificity: No Sedation or 5-HT1A Syndrome — Differentiation from Alnespirone, Buspirone, and 8-OH-DPAT

In the resident-intruder aggression paradigm in wild-type rats, S-15535 produced a potent, dose-dependent reduction in offensive aggressive behavior with an ID50 of 1.11 mg/kg, an efficacy roughly equivalent to the full pre- and postsynaptic 5-HT1A agonist alnespirone (ID50 = 1.24 mg/kg) [1]. Critically, unlike alnespirone, 8-OH-DPAT, and buspirone — all of which induced significant sedation and/or the prototypical 5-HT1A receptor-mediated behavioral syndrome (flat-body posture, forepaw treading, hypothermia) at anti-aggressive doses — S-15535 exhibited a remarkable degree of behavioral specificity: its anti-aggressive effects were not accompanied by sedative side effects or any signs of the 5-HT1A behavioral syndrome [1][2]. The anti-aggressive action of S-15535 was abolished by the selective 5-HT1A antagonist WAY-100635, confirming 5-HT1A receptor mediation [1]. Furthermore, combined administration of S-15535 and alnespirone produced an additive anti-aggressive effect, supporting a presynaptic somatodendritic autoreceptor site of action [2]. A subsequent comparative study confirmed that S-15535's behavioral specificity — anti-aggressive efficacy without motor impairment — is not shared by other 5-HT1A agonists, including 8-OH-DPAT and buspirone (buspirone ID50 for behavioral inactivity = 0.72 mg/kg, a dose range overlapping with its anti-aggressive effects) [3].

Aggression models Behavioral specificity Resident-intruder paradigm

Broad Dose-Range Anxiolytic Efficacy vs. Biphasic Dose–Response of Buspirone and 8-OH-DPAT: 16-Fold Dose Range Without Motor Disruption

In the Vogel punished drinking conflict test in rats, S-15535 increased punished responses dose-dependently over a broad 16-fold dose range, analogous to the benzodiazepine anxiolytic diazepam [1]. In sharp contrast, both buspirone and 8-OH-DPAT produced highly biphasic dose–response curves in the same assay — anxiolytic-like effects were restricted to narrow dose windows with loss of efficacy or even anxiogenic-like responses at higher doses [1]. In the social interaction test, the same pattern emerged: S-15535 produced a broad, diazepam-like anxiolytic profile, whereas buspirone, 8-OH-DPAT, and the 5-HT2C antagonist SB206,553 all yielded biphasic curves [1]. Notably, S-15535 achieved its anxiolytic-like effects with a more pronounced separation from motor-disruptive doses than any of the comparator drugs tested [1]. The 5-HT1A dependence of S-15535's anxiolytic action was confirmed by complete blockade with WAY-100635 [1]. In the PK-PD model using fear-induced ultrasonic vocalizations in rats, S-15535 produced an Emax of 90% reduction in vocalizations, with potency comparable to buspirone after protein-binding correction, but with a smoother concentration–effect relationship consistent with the absence of postsynaptic functional antagonism of its own anxiolytic effect [2].

Anxiolytic efficacy Vogel conflict test Social interaction test

Chronic Treatment Effects: S-15535 Downregulates Cortical 5-HT2A Receptors by 25%, While Fluoxetine Does Not — Implications for Antidepressant-Onset Hypotheses

Following chronic administration (10 mg/kg s.c. daily for 14 days), S-15535 produced a significant 25% decrease in the density (Bmax) of cortical 5-HT2A receptors labeled by [3H]ketanserin, with no change in receptor affinity (Kd) [1]. In direct contrast, fluoxetine administered under the identical chronic regimen (10 mg/kg s.c. daily for 14 days) produced no significant alteration in cortical 5-HT2A receptor Bmax [1]. Neither S-15535 nor fluoxetine altered the density of cortical β-adrenergic receptors under these conditions [1]. This differential downregulation of 5-HT2A receptors by S-15535 is mechanistically consistent with its functional postsynaptic 5-HT1A antagonism coupled with sustained presynaptic 5-HT1A autoreceptor activation, which together reduce serotonergic tone while simultaneously blocking postsynaptic 5-HT1A heteroceptors — a pharmacological signature not replicated by SSRIs or direct 5-HT1A agonists [2]. The 5-HT2A downregulation is of particular interest given the hypothesized role of 5-HT2A receptor upregulation in depression pathophysiology and the delayed therapeutic onset of SSRIs [3].

Receptor regulation Chronic treatment 5-HT2A downregulation

Dual Monoamine Modulation: Simultaneous 5-HT Suppression with Dopamine/Noradrenaline Elevation in Frontal Cortex — Opposite to Fluoxetine's Serotonergic Profile

In freely moving rats, S-15535 (0.08–5.0 mg/kg s.c.) produced a marked, dose-dependent suppression of extracellular 5-HT levels in the frontal cortex, nucleus accumbens, and striatum, consistent with its presynaptic 5-HT1A autoreceptor agonist activity [1]. In direct contrast, fluoxetine (10.0 mg/kg s.c.) elevated extracellular 5-HT levels in each of these same brain regions [1]. Simultaneously, S-15535 dose-dependently increased dialysate levels of dopamine (DA) and noradrenaline (NAD) in the frontal cortex — an effect that was regionally specific (not observed in nucleus accumbens or striatum) and was mimicked by fluoxetine [1]. The catecholamine-elevating effect of S-15535 was markedly attenuated by pretreatment with WAY-100635 (0.16 mg/kg), confirming 5-HT1A receptor mediation [1]. S-15535 thus produces a unique neurochemical signature: reduced serotonergic neurotransmission coupled with enhanced frontal cortical dopaminergic and noradrenergic transmission [2]. This profile contrasts with fluoxetine, which globally elevates 5-HT, and with direct 5-HT1A full agonists like 8-OH-DPAT or alnespirone, which suppress 5-HT but may also produce postsynaptic 5-HT1A-mediated effects that confound monoamine readouts [3].

Monoamine microdialysis Frontal cortex neurochemistry Antidepressant mechanism

S-15535 High-Value Application Scenarios for Preclinical Psychiatric Research Procurement


Functional Dissection of Pre- vs. Postsynaptic 5-HT1A Receptor Contributions to Behavior

S-15535 is the only commercially available 5-HT1A receptor ligand that combines presynaptic full agonism with postsynaptic functional antagonism in a single molecular entity [1]. This property enables researchers to selectively silence serotonergic neurotransmission via autoreceptor activation (reducing raphe firing and terminal 5-HT release) while simultaneously blocking postsynaptic 5-HT1A heteroceptor-mediated responses — a pharmacological dissection not achievable with any combination of currently available selective 5-HT1A agonists (8-OH-DPAT, flesinoxan) or antagonists (WAY-100635) [2]. The compound has been validated in this mode across multiple behavioral domains: anti-aggression (resident-intruder paradigm, ID50 = 1.11 mg/kg), anxiolysis (Vogel conflict, 16-fold dose range), and stress-induced hyperthermia reduction in wild-type rats [1][3]. Its demonstrated ability to block alnespirone-induced hypothermia (a postsynaptic 5-HT1A-mediated response) while maintaining presynaptic agonist drive makes it the definitive tool compound for studies seeking to attribute behavioral outcomes specifically to presynaptic 5-HT1A autoreceptor populations in corticolimbic circuits [2].

Antidepressant Mechanism Studies Requiring Chronic 5-HT2A Receptor Downregulation Without SSRI Confounds

For research programs investigating the hypothesis that accelerated 5-HT2A receptor downregulation correlates with faster antidepressant onset, S-15535 offers a critical experimental advantage: chronic 14-day treatment produces a 25% reduction in cortical 5-HT2A receptor Bmax without altering β-adrenergic receptor density, whereas fluoxetine (identical chronic regimen) produces no significant 5-HT2A change [1]. This differential neuroadaptation profile allows S-15535 to serve as a positive control for 5-HT2A downregulation in chronic treatment studies, and as a comparator to dissociate 5-HT2A-mediated from 5-HT transporter-mediated mechanisms in antidepressant action [1]. Furthermore, S-15535's efficacy in the learned helplessness model (0.63–40.0 mg/kg p.o., active across all three consecutive test days) confirms its behavioral relevance in an established antidepressant paradigm, while fluoxetine's biphasic dose–response in the same model provides a meaningful point of differentiation [1]. Procurement of S-15535 is indicated for any study requiring chronic 5-HT2A downregulation without the confounding 5-HT elevation produced by SSRIs.

Anxiolytic Drug Discovery: Benchmark Compound for Broad Therapeutic Window and Absence of Motor Side Effects

S-15535 represents the benchmark tool compound for anxiolytic drug discovery programs that prioritize a broad therapeutic window between anxiolytic efficacy and motor impairment [1]. In both the Vogel conflict test and social interaction paradigm, S-15535 produces anxiolytic-like effects over a 16-fold dose range with a monotonic dose–response relationship, directly contrasting with the biphasic curves of buspirone and 8-OH-DPAT, which narrow their usable dose windows to approximately 2–4-fold [1]. The pronounced separation between anxiolytic and motor-disruptive doses exhibited by S-15535 surpasses that of diazepam, buspirone, 8-OH-DPAT, and SB206,553 [1]. The compound is orally active, and population PK-PD modeling in the fear-induced ultrasonic vocalization model has established robust concentration–effect relationships (Emax = 90% vocalization reduction) [2]. For industrial anxiolytic screening cascades, S-15535 can serve as a reference standard representing the 5-HT1A autoreceptor-preferring mechanism, enabling direct comparison of novel chemical entities against a compound with a well-characterized, broad, and clean anxiolytic profile [1][2].

Aggression Research: Selective Anti-Aggressive Agent Without Behavioral Syndrome Confounds

S-15535 is uniquely suited as a pharmacological tool in aggression neurobiology research because it is the only 5-HT1A ligand that reduces offensive aggression (ID50 = 1.11 mg/kg) at doses that do not produce sedation, motor impairment, or the 5-HT1A receptor-mediated behavioral syndrome [1]. This behavioral specificity is not shared by any comparator 5-HT1A agonist tested: alnespirone (equipotent anti-aggressive, ID50 = 1.24 mg/kg, but induces hypothermia), 8-OH-DPAT (anti-aggressive but induces full behavioral syndrome), or buspirone (anti-aggressive doses overlap with behavioral inactivity doses, ID50 inactivity = 0.72 mg/kg) [1][2]. S-15535's anti-aggressive effect is WAY-100635-reversible and additive with alnespirone, confirming somatodendritic 5-HT1A autoreceptor mediation [1]. For ethopharmacological and translational aggression studies — particularly those requiring clean behavioral readouts uncontaminated by sedative or motor artifacts — S-15535 is the only currently available 5-HT1A ligand that meets these experimental criteria [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for S-15535

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.